Tensigradyl

Description

Tensigradyl (chemical name: α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester hydrochloride) is a synthetic pharmaceutical compound classified under the Anatomical Therapeutic Chemical (ATC) code NO4, indicating its use as an antiparkinsonian agent . Its molecular weight is 377.91 g/mol, and it exhibits a median lethal dose (LD50) of 500 mg/kg via subcutaneous injection in preclinical models, suggesting moderate acute toxicity . Structurally, this compound consists of a phenylbenzeneacetic acid backbone esterified with an ethylpropyl aminoethyl group, forming a hydrochloride salt. This design likely enhances its bioavailability and central nervous system penetration, critical for its therapeutic role in Parkinson’s disease management.

Propriétés

Numéro CAS |

64238-91-1 |

|---|---|

Formule moléculaire |

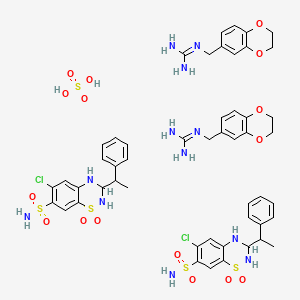

C50H60Cl2N12O16S5 |

Poids moléculaire |

1316.3 g/mol |

Nom IUPAC |

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/2C15H16ClN3O4S2.2C10H13N3O2.H2O4S/c2*1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*2-9,15,18-19H,1H3,(H2,17,20,21);2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4) |

Clé InChI |

HVJMJJNLJJQPJB-UHFFFAOYSA-N |

SMILES |

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.OS(=O)(=O)O |

SMILES canonique |

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.OS(=O)(=O)O |

Synonymes |

tensigradyl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of this compound and Analogous Compounds

| Compound Name | Chemical Name | Molecular Weight (g/mol) | LD50 (mg/kg) | Administration Route | Therapeutic Use | ATC Code |

|---|---|---|---|---|---|---|

| This compound | α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester HCl | 377.91 | 500 (subcutaneous) | Subcutaneous | Antiparkinsonian | NO4 |

| Dehydro sanol | α-hydroxy-α-phenylbenzeneacetic acid 2-(diethyl amino) ethyl ester HCl | 327.42 | 100 (intramuscular) | Intramuscular | Not specified | — |

| Diucomb | α-hydroxy-α-phenylbenzeneacetic acid 2-(diethyl amino) ethyl ester HCl | 327.42 | 159 (dermal) | Topical | Not specified | — |

| Benaprizine | α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester HCl | 341.45 | 500 (subcutaneous) | Subcutaneous | Antiparkinsonian | NO4 |

Data sourced from pharmacological studies .

Key Findings

Structural Similarities and Differences: All compounds share the α-hydroxy-α-phenylbenzeneacetic acid core but differ in their aminoethyl substituents. This compound and Benaprizine feature an ethylpropyl amino group, whereas Dehydro sanol and Diucomb have a diethyl amino moiety. This variation impacts molecular weight and pharmacokinetics.

Toxicity Profiles: this compound and Benaprizine demonstrate comparable subcutaneous LD50 values (500 mg/kg), indicating similar systemic toxicity. In contrast, Dehydro sanol shows higher acute toxicity (LD50 = 100 mg/kg intramuscular), likely due to enhanced bioavailability via this route .

Therapeutic Implications: this compound and Benaprizine’s NO4 classification aligns with their antiparkinsonian effects, likely mediated by central cholinergic or dopaminergic modulation. Dehydro sanol and Diucomb lack specified ATC codes, implying narrower or investigational applications.

Mechanistic and Clinical Considerations

- The ethylpropyl amino group in this compound and Benaprizine may enhance blood-brain barrier penetration compared to diethyl amino analogs, explaining their central therapeutic effects.

- The lower molecular weight of Benaprizine (341.45 vs. 377.91 g/mol) could improve metabolic stability or renal clearance, though this remains speculative without pharmacokinetic data.

Notes on Data Limitations

Route-Dependent Toxicity: Direct comparison of LD50 values across administration routes (e.g., subcutaneous vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.